molecular formula C12H12O4 B13485788 2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid

2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid

Cat. No.: B13485788
M. Wt: 220.22 g/mol
InChI Key: BLROJDIBNDMFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid is an organic compound characterized by a cyclobutyl ring substituted with a hydroxy group and a phenyl group, along with an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-1-phenylcyclobutanone with oxalic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Formation of 2-(3-oxo-1-phenylcyclobutyl)-2-oxoacetic acid

    Reduction: Formation of 2-(3-hydroxy-1-phenylcyclobutyl)-2-hydroxyacetic acid

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group

Scientific Research Applications

2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxy-1-phenylcyclobutyl)-2-hydroxyacetic acid
  • 2-(3-oxo-1-phenylcyclobutyl)-2-oxoacetic acid
  • 3-Hydroxy-1-phenylcyclobutanone

Uniqueness

2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid is unique due to the presence of both a hydroxy group and an oxoacetic acid moiety on the cyclobutyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-(3-hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid

InChI

InChI=1S/C12H12O4/c13-9-6-12(7-9,10(14)11(15)16)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,15,16)

InChI Key

BLROJDIBNDMFFE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)C(=O)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.